molecular formula C15H18N4O B4019512 (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide

(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide

Cat. No.: B4019512
M. Wt: 270.33 g/mol
InChI Key: BJWGBQBSNMISFO-ZDUSSCGKSA-N
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Description

The compound (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

    Substitution: The pyrimidine ring can undergo substitution reactions, where the dimethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Hydroxylated derivatives: from oxidation.

    Amines: from reduction.

    Substituted pyrimidines: from substitution reactions.

Scientific Research Applications

The compound (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is employed in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.

    Phenylpropanamide derivatives: These compounds have a similar amide linkage and phenyl group, contributing to their pharmacological properties.

Uniqueness

The uniqueness of (2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide lies in its specific combination of the pyrimidine and phenylpropanamide moieties, which confer distinct biological activities and therapeutic potential. This combination allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10-8-11(2)18-15(17-10)19-13(14(16)20)9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3,(H2,16,20)(H,17,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWGBQBSNMISFO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N[C@@H](CC2=CC=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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